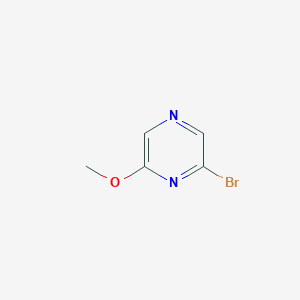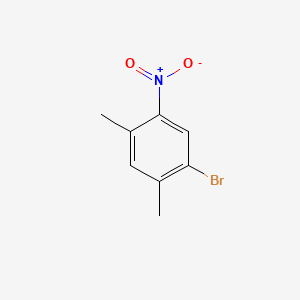
2-Bromo-6-methoxypyrazine
Übersicht
Beschreibung
2-Bromo-6-methoxypyrazine is a brominated and methoxylated derivative of pyrazine, a heterocyclic aromatic compound. While the provided papers do not directly discuss 2-Bromo-6-methoxypyrazine, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be extrapolated to understand the properties and potential synthesis routes for 2-Bromo-6-methoxypyrazine.
Synthesis Analysis
The synthesis of brominated and methoxylated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by methoxylation, oxidation, nucleophilic substitution with methylamine, and bromination . This suggests that the synthesis of 2-Bromo-6-methoxypyrazine could similarly involve halogenation, methoxylation, and other functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds, such as the tetramethylpyrazine complexes, has been studied using X-ray diffraction, revealing the formation of dimeric units and strong hydrogen bonding interactions . These findings indicate that 2-Bromo-6-methoxypyrazine may also exhibit interesting structural features, such as hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of methoxypyridine derivatives can be influenced by the presence of substituents on the aromatic ring. For example, selective bromination of 2-methoxy-6-methylpyridine allowed for the regioselective introduction of various electrophiles . This suggests that 2-Bromo-6-methoxypyrazine could participate in further chemical reactions, such as nucleophilic substitution or coupling reactions, depending on the position of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxylated aromatic compounds can be influenced by their molecular structure. For instance, the presence of bromine can increase the density and boiling point, while methoxy groups can influence the solubility and electronic properties of the compound. The luminescence and thermodynamic properties of lanthanide complexes with bromo-methoxybenzoic acid suggest that 2-Bromo-6-methoxypyrazine may also exhibit unique optical and thermal properties .
Wissenschaftliche Forschungsanwendungen
- Crystallography
- Summary of Application : 2-Bromo-6-methoxypyrazine has been used in the study of molecular structure and supramolecular architecture .
- Methods of Application : The compound was synthesized and its structure was investigated using single crystal X-ray diffraction (XRD) technique . Various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br, C–H⋅⋅⋅Cl, π⋅⋅⋅π, O⋅⋅⋅Br, and Br⋅⋅⋅π) were found to take part effectively in the construction of 3D network in the compound .
- Results or Outcomes : The study revealed that the compound exists in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule .
-
Pharmaceutical Chemistry
- Summary of Application : 2-Bromo-6-methoxypyrazine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application : The compound was used as a starting material in an optimized synthesis strategy for the inhibitors . This strategy increased the overall yield from 3.6% to 29.4%, avoided the use of palladium as a catalyst, and proved to be more diverse and versatile .
- Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
Medicinal Chemistry
- Summary of Application : Pyrrolopyrazine derivatives, which can be synthesized from 2-Bromo-6-methoxypyrazine, have exhibited various biological activities .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
Organic Synthesis
- Summary of Application : 2-Bromo-6-methoxypyrazine has been used as a starting material in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application : The compound was used in an optimized synthesis strategy for the inhibitors . This strategy increased the overall yield from 3.6% to 29.4%, avoided the use of palladium as a catalyst, and proved to be more diverse and versatile .
- Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
Chemical Science
- Summary of Application : 2-Bromo-6-methoxypyrazine has been used in the study of intramolecular benzyne–diene [4 + 2] cycloaddition .
- Methods of Application : The compound was used as a platform for rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and facile generation of benzyne via halogen–metal exchange with Ph3MgLi .
- Results or Outcomes : The study realized an intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope, allowing access to various polycyclic structures .
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 2-Bromo-6-methoxypyrazine are not mentioned in the search results, its use in the synthesis of p38α mitogen-activated protein kinase inhibitors suggests potential applications in the development of treatments for diseases like rheumatoid arthritis, psoriasis, and various neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-bromo-6-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVVTKSPREWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536705 | |
| Record name | 2-Bromo-6-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxypyrazine | |
CAS RN |
91678-76-1 | |
| Record name | 2-Bromo-6-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)




![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)





![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
